molecular formula C16H23NO3 B4033050 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethylhexanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethylhexanamide

Cat. No.: B4033050
M. Wt: 277.36 g/mol
InChI Key: IIAGIGHRMXXKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethylhexanamide is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.16779360 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with similarities to the structure of interest, have been explored. These studies have found that certain compounds exhibit potency comparable to known selective class III agents, suggesting their potential use in addressing cardiac arrhythmias (Morgan et al., 1990).

Biological Screening and Molecular Docking Studies

Compounds incorporating the 1,4-benzodioxane moiety have been synthesized and screened for various biological activities. They have been found to be good inhibitors of lipoxygenase but moderate inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. These compounds also exhibited antibacterial properties, indicating their potential as therapeutic agents against inflammation and bacterial infections (Irshad et al., 2016).

Antibacterial and Lipoxygenase Inhibition Studies

Research has also focused on synthesizing sulfonamides bearing the 1,4-benzodioxin ring for their antibacterial potential and the ability to act as therapeutic agents for inflammatory diseases. These studies have shown promising results, with certain compounds exhibiting significant inhibitory activity against both bacterial strains and the lipoxygenase enzyme, suggesting their application in treating inflammatory and bacterial diseases (Abbasi et al., 2017).

Inhibitory Activity against Enzymes and Bacterial Strains

The design and synthesis of compounds with the 1,4-benzodioxin nucleus have been explored for their inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase, as well as against bacterial strains. These compounds have shown substantial inhibitory activity, suggesting their potential as enzyme inhibitors and antimicrobial agents (Abbasi et al., 2019).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-5-6-12(4-2)16(18)17-13-7-8-14-15(11-13)20-10-9-19-14/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAGIGHRMXXKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.